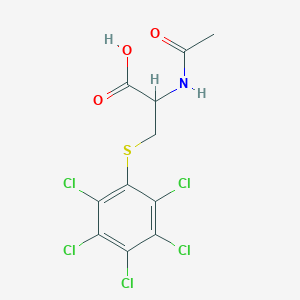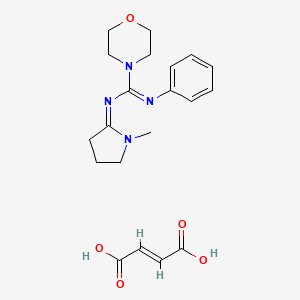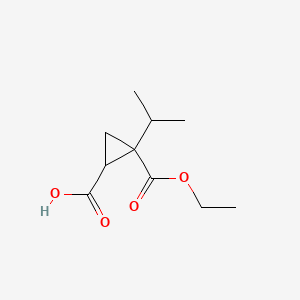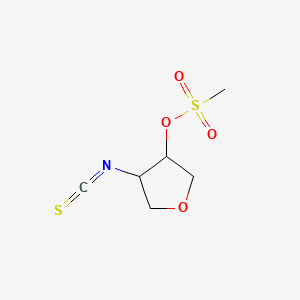
N-Acetyl-S-(pentachlorophenyl)-DL-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenylmercapturic acid typically involves the reaction of pentachlorophenol with cysteine in the presence of an acetylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for pentachlorophenylmercapturic acid are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenylmercapturic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
Pentachlorophenylmercapturic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of pentachlorophenylmercapturic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological functions of the organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pentachlorophenylmercapturic acid include:
Pentachlorophenol: A related compound with similar chemical properties but different biological activity.
N-acetyl-S-(trichlorophenyl)cysteine: Another mercapturic acid derivative with similar structural features.
Uniqueness
Pentachlorophenylmercapturic acid is unique due to its specific combination of chemical properties and bioactivity.
Propriétés
Numéro CAS |
68671-92-1 |
|---|---|
Formule moléculaire |
C11H8Cl5NO3S |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2-acetamido-3-(2,3,4,5,6-pentachlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H8Cl5NO3S/c1-3(18)17-4(11(19)20)2-21-10-8(15)6(13)5(12)7(14)9(10)16/h4H,2H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
CXDOSRKBOPYXSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B12304445.png)




![Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)-](/img/structure/B12304483.png)
![(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B12304486.png)




![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)
![Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-](/img/structure/B12304524.png)
